{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C11H13FN4O and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine is the serotonin reuptake transporter (SERT) . The SERT plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is involved in various physiological processes such as mood regulation, sleep, and appetite .
Mode of Action
This compound interacts with the SERT, inhibiting its activity . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, leading to enhanced serotonergic neurotransmission .
Biochemical Pathways
The enhanced serotonergic neurotransmission resulting from the action of this compound can affect various biochemical pathways. For instance, it can influence the signaling pathways associated with mood regulation and potentially alleviate symptoms of depression .
Pharmacokinetics
Similar compounds have been shown to exhibit micromolar affinity for the sert
Result of Action
The result of the action of this compound is an increase in serotonergic neurotransmission. This can lead to various molecular and cellular effects, such as improved mood and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability .
Properties
IUPAC Name |
[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-8-10(7-13)14-15-16/h1-4,8H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNFAUDAWZSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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